1,1-Bis(methylsulfanyl)pent-1-en-3-one
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Overview
Description
1,1-Bis(methylsulfanyl)pent-1-en-3-one is a chemical compound with the CAS Number: 128032-13-3 . It has a molecular weight of 176.3 and a molecular formula of C7H12OS2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12OS2/c1-4-6(8)5-7(9-2)10-3/h5H,4H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Chemical Properties and Reactions
- Kinetically Stabilized Phosphaethene Derivatives : 1-Methylsulfanyl derivatives exhibit E/Z isomerization and react to form bis(methylsulfanyl)phosphaethene and pentacarbonyltungsten(0) complexes (Ito, Kimura, & Yoshifuji, 2003).
- Chalcogenation Reactions : 1,1-Bis(methylsulfanyl)pent-1-en-3-one is obtained in reactions involving chalcogenation of 1,3-dichlorobut-2-ene with organic dichalcogenides (Levanova et al., 2018).
Applications in Organic Synthesis
- γ-Ketosulfides and Hydroxysulfides Formation : This compound is used in the formation of mono- and bis[(methylsulfanyl)methyl]-substituted ketones, demonstrating its utility in organic synthesis (Baeva et al., 2019).
- Synthesis of Pyrazoles : An efficient method for the preparation of functionalized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles using 1,1-bis(methylsulfanyl)-2-nitroethene has been developed, highlighting its role in heterocyclic chemistry (Alizadeh et al., 2013).
Metal Complex Formation
- Metal Complex Synthesis : The compound is used in the synthesis of bis[3,3-bis(methylsulfanyl)]-1,1'-eta(5)-ferrocenyl-2-propen-1-one ligands for selective chemodosimeters for mercury(II), showcasing its potential in the field of inorganic chemistry and metal sensing (Ahamed, Arunachalam, & Ghosh, 2010).
Crystallography and Molecular Studies
- X-ray Crystallography and Molecular Structures : The compound's derivatives have been analyzed using X-ray crystallography to understand their molecular structures, demonstrating its significance in structural chemistry (Wladislaw et al., 1997).
Novel Synthesis Methods
- Synthesis of Organometallic Compounds : Bis(methylsulfanyl) derivatives of iron bis(dicarbollide) are synthesized using this compound, indicating its role in organometallic synthesis (Anufriev et al., 2018).
Application in Medicinal Chemistry
- Hepatoprotective Agents Synthesis : This compound is used in designing hepatoprotective agents, showing its potential in pharmaceutical chemistry (Akhmetova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 1,1-Bis(methylsulfanyl)pent-1-en-3-one is the enzyme acireductone dioxygenase . This enzyme plays a crucial role in the methionine salvage pathway .
Mode of Action
this compound interacts with its target, the acireductone dioxygenase, to facilitate a reaction that incorporates molecular oxygen
Biochemical Pathways
this compound is involved in the methionine salvage pathway . This pathway recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . The compound’s role in this pathway affects the production of methionine, an essential amino acid.
Result of Action
The action of this compound results in the production of 4-methylsulfanyl-2-oxobutanoate, formate, and hydrogen ions . These products have various roles in cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can alter the reaction catalyzed by acireductone dioxygenase . .
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS2/c1-4-6(8)5-7(9-2)10-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPXAQWORSBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(SC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128032-13-3 |
Source
|
Record name | 1,1-bis(methylsulfanyl)pent-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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